molecular formula C8H9ClN2O2 B8089269 Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B8089269
M. Wt: 200.62 g/mol
InChI Key: QUEWQIJXNPOOGJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a chlorine atom and a cyclopropyl group attached to the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, cyclopropanation, and esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-substituted pyrazoles with reduced chlorine content.

  • Substitution Products: Aminopyrazoles and other substituted pyrazoles.

Scientific Research Applications

Chemistry: Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: The compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the cyclopropyl group.

  • Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of cyclopropyl.

Uniqueness: Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-chloro-1-cyclopropylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEWQIJXNPOOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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